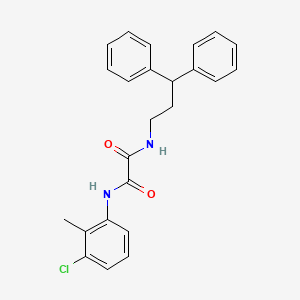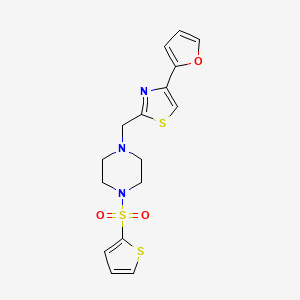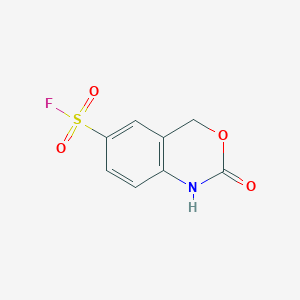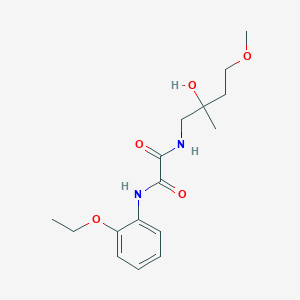
N'-(3-chloro-2-methylphenyl)-N-(3,3-diphenylpropyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N'-(3-chloro-2-methylphenyl)-N-(3,3-diphenylpropyl)oxamide" is not directly studied in the provided papers. However, similar compounds with related structures have been investigated, which can provide insights into the potential characteristics of the compound . For instance, compounds with chloro-substituted phenyl groups and oxamide functionalities have been synthesized and characterized, suggesting that the compound of interest may exhibit similar properties and reactivity patterns .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an oxamide linkage between an amine and a carboxylic acid or its derivatives. For example, an asymmetrical N,N'-bis(substituted)oxamide ligand was synthesized and characterized, indicating that similar methodologies could potentially be applied to the synthesis of "this compound" . The synthesis processes are often followed by characterization using techniques such as X-ray diffraction, IR, and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and supported by DFT calculations. These studies reveal the geometrical parameters and the presence of various intermolecular interactions, such as hydrogen bonds and π-interactions, which are crucial for the stability of the molecules in the solid state . The molecular docking studies of similar compounds against biological targets suggest potential bioactivity, which could also be relevant for the compound of interest .
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For instance, the presence of an oxamide group could make the compound a potential ligand for metal complexation, as seen in the synthesis of bimetallic complexes . The chloro-substituted phenyl group may also participate in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied using various spectroscopic and computational methods. Vibrational spectroscopy, such as FT-IR and FT-Raman, provides information on the functional groups present in the molecule . NMR spectroscopy offers insights into the chemical environment of the hydrogen and carbon atoms within the compound . The electronic properties, including HOMO-LUMO energies and first hyperpolarizability, indicate the chemical activity and nonlinear optical behavior of these molecules . These properties are likely to be similar for "this compound" due to the structural similarities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands have been synthesized, demonstrating potential anticancer activity. The structural analysis shows these complexes can interact with DNA and proteins, suggesting applications in drug design and biochemistry (Zheng et al., 2015).
- The formation and study of bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide highlight their cytotoxicities and reactivities towards DNA and protein, which could be beneficial in developing new therapeutic agents (Li et al., 2012).
Materials Science and Polymer Research
- Research into rigid-rod polyamides and polyimides derived from specific aromatic compounds provides insights into creating materials with high thermal stability and excellent thermooxidative stability, useful in high-performance applications (Spiliopoulos et al., 1998).
- The synthesis of polyamides containing fluorene, oxy-ether, and diphenyl-silane moieties presents materials with good transparency and thermal decomposition temperatures above 400°C, indicating their potential in optoelectronic devices (Tundidor‐Camba et al., 2011).
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-17-21(25)13-8-14-22(17)27-24(29)23(28)26-16-15-20(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,20H,15-16H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBUAAUOAFLFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)
![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)
![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)



![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)